Bis(propionyloxy)cadmium

Description

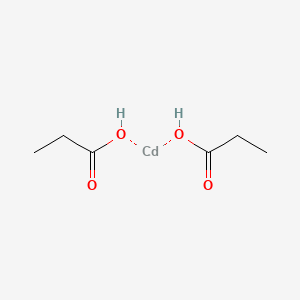

Bis(propionyloxy)cadmium is an organocadmium compound with the general formula Cd(O₂CC₂H₅)₂, where two propionyloxy (CH₂CH₂COO⁻) groups are coordinated to a central cadmium ion. This compound belongs to the class of cadmium carboxylates, which are characterized by their metal-oxygen bonds and applications in catalysis, material synthesis, and organic transformations.

Cadmium carboxylates are typically synthesized via reactions between cadmium salts (e.g., CdCO₃ or CdO) and carboxylic acids or their derivatives. For instance, describes the synthesis of propionyloxy-substituted aromatic compounds using propionyl chloride and triethylamine (TEA) as a base, a method that could be adapted for preparing this compound by substituting the aromatic substrate with a cadmium precursor .

Properties

Molecular Formula |

C6H12CdO4 |

|---|---|

Molecular Weight |

260.57 g/mol |

IUPAC Name |

cadmium;propanoic acid |

InChI |

InChI=1S/2C3H6O2.Cd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5); |

InChI Key |

JFWPNBXTBLWLTE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.CCC(=O)O.[Cd] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cadmium propionate can be synthesized through a reaction between cadmium oxide and propionic acid. The typical procedure involves dissolving cadmium oxide in propionic acid under controlled conditions. For instance, 1.036 grams of cadmium oxide (8.07 mmol) is mixed with 10 milliliters of propionic acid and heated at 70°C for one hour under an inert atmosphere such as argon .

Industrial Production Methods

Industrial production of cadmium propionate follows similar principles but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of inert atmospheres and controlled heating is crucial to prevent unwanted side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

Cadmium propionate undergoes various chemical reactions, including:

Oxidation: Cadmium propionate can be oxidized to form cadmium oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield elemental cadmium.

Substitution: The propionate groups can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.

Reduction: Requires reducing agents such as hydrogen gas or hydrides.

Substitution: Involves nucleophiles that can replace the propionate groups under controlled conditions.

Major Products

Oxidation: Cadmium oxide (CdO)

Reduction: Elemental cadmium (Cd)

Substitution: Various cadmium complexes depending on the substituting ligand

Scientific Research Applications

Cadmium propionate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of cadmium-based materials, including nanoparticles and thin films.

Biology: Studied for its effects on biological systems, particularly in understanding cadmium toxicity and its impact on cellular processes.

Medicine: Investigated for its potential use in targeted drug delivery systems and as a contrast agent in imaging techniques.

Industry: Utilized in the production of cadmium-containing pigments, coatings, and stabilizers for plastics.

Mechanism of Action

The mechanism of action of cadmium propionate involves its interaction with cellular components. Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, leading to oxidative stress and interference with cellular signaling pathways. Key molecular targets include:

Mitochondria: Disruption of mitochondrial function leading to apoptosis.

DNA: Induction of DNA damage and interference with repair mechanisms.

Signaling Pathways: Modulation of pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).

Comparison with Similar Compounds

Structural and Functional Analogues

Bis(propionyloxy)cadmium shares structural similarities with other cadmium carboxylates, such as cadmium acetate (Cd(O₂CCH₃)₂) and cadmium stearate (Cd(O₂CC₁₇H₃₅)₂) . Key differences arise from the alkyl chain length of the carboxylate group, which influences solubility, thermal stability, and reactivity.

| Property | This compound | Cadmium Acetate | Cadmium Stearate |

|---|---|---|---|

| Formula | Cd(O₂CC₂H₅)₂ | Cd(O₂CCH₃)₂ | Cd(O₂CC₁₇H₃₅)₂ |

| Molecular Weight (g/mol) | ~266.5 (estimated) | 230.5 | ~679.3 |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF) | Soluble in water, acetic acid | Insoluble in water, soluble in hydrocarbons |

| Thermal Stability | Moderate (decomposes at ~200–250°C) | Decomposes at ~160°C | High (stable up to ~300°C) |

| Applications | Catalyst in organic synthesis | Electroplating, dye synthesis | Lubricant additive, PVC stabilizer |

Key Observations :

- The longer alkyl chain in this compound compared to cadmium acetate may enhance its solubility in organic solvents, making it preferable for non-aqueous reactions .

- Cadmium stearate’s hydrophobicity and thermal stability contrast sharply with this compound, highlighting the role of carboxylate chain length in material properties .

Comparison with Non-Carboxylate Cadmium Compounds

lists cadmium intermetallic compounds (e.g., Cd-Hg, Cd-Ni), which differ fundamentally from this compound in bonding and applications:

| Compound | Bonding Type | Applications | Toxicity |

|---|---|---|---|

| This compound | Ionic (Cd-O) | Catalysis, organic synthesis | High (cadmium toxicity) |

| Cd-Hg (1:1) | Metallic alloy | Thermoelectric materials | Extremely high (Hg, Cd) |

| Cd-Ni (1:1) | Intermetallic | Battery electrodes, coatings | Moderate (Ni) |

Key Observations :

- This compound’s ionic bonding contrasts with the metallic/intermetallic bonding in Cd-Hg or Cd-Ni compounds, resulting in distinct reactivity profiles .

- Toxicity remains a critical concern for all cadmium-containing compounds, necessitating stringent handling protocols .

Structural Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.